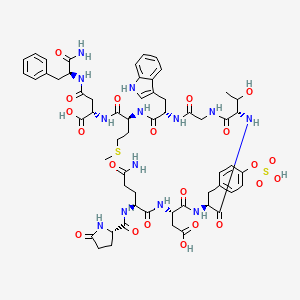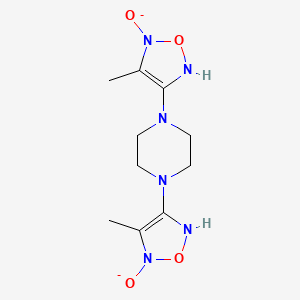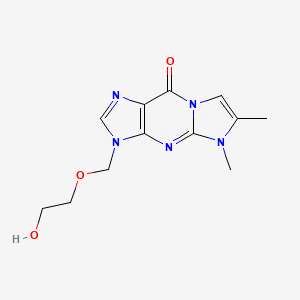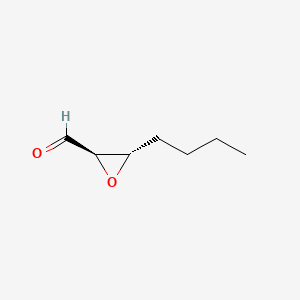
2,3-Epoxyheptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Epoxyheptanal: is an organic compound with the molecular formula C7H12O2 . It is a colorless to pale yellow liquid with a medium, citrus, fatty odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Epoxyheptanal can be synthesized through various methods, including the epoxidation of alkenes. One common method involves the reaction of 2,3-heptadienal with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to manufacturers and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Epoxyheptanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols and amines.
Scientific Research Applications
2,3-Epoxyheptanal has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the study of reaction mechanisms involving epoxides.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry:
- Utilized as a flavor additive in the food industry due to its citrus-like aroma.
- Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3-Epoxyheptanal involves its ability to react with various nucleophiles, leading to the opening of the epoxide ring. This reactivity is due to the strained three-membered ring structure of the epoxide, which makes it highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
- 2,3-Epoxybutanal
- 2,3-Epoxyhexanal
- 2,3-Epoxyoctanal
Comparison: 2,3-Epoxyheptanal is unique due to its specific chain length and the position of the epoxide group. Compared to shorter-chain epoxides like 2,3-Epoxybutanal, it has different physical properties and reactivity. Longer-chain epoxides like 2,3-Epoxyoctanal may have different applications and uses due to their increased hydrophobicity and molecular size .
Properties
CAS No. |
104528-14-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2R,3S)-3-butyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-6-7(5-8)9-6/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
InChI Key |
JSGLRFSEKUNPRD-BQBZGAKWSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@@H](O1)C=O |
Canonical SMILES |
CCCCC1C(O1)C=O |
density |
0.938-0.948 (20º) |
physical_description |
Colourless to pale yellow liquid; fatty citrus aroma |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



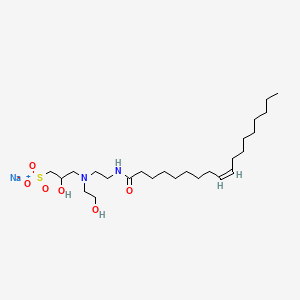
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
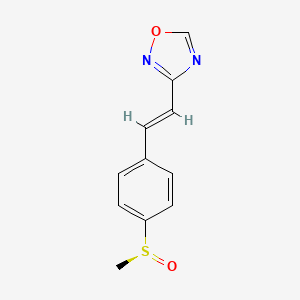
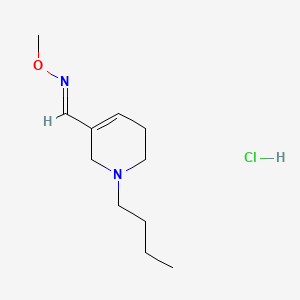
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)


